![molecular formula C15H19Cl2N3OS B14408285 5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87431-58-1](/img/structure/B14408285.png)
5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a thiadiazole ring, a dichlorophenoxy group, and a hexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-Dichlorophenol: This can be achieved through the chlorination of phenol.
Formation of 3,4-Dichlorophenoxyhexyl Bromide: Reacting 3,4-dichlorophenol with hexyl bromide in the presence of a base such as potassium carbonate.
Synthesis of Thiadiazole Intermediate: The thiadiazole ring is formed by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.
Final Coupling Reaction: The thiadiazole intermediate is then coupled with 3,4-dichlorophenoxyhexyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Disrupting Cellular Processes: Affecting processes such as cell division, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
Dichlorprop: Another chlorophenoxy herbicide used to control broadleaf weeds.
Hexylresorcinol: A compound with antiseptic and anesthetic properties, structurally related due to the presence of a hexyl chain and phenolic group.
Uniqueness
5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
87431-58-1 |
|---|---|
Formule moléculaire |
C15H19Cl2N3OS |
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
5-[6-(3,4-dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H19Cl2N3OS/c1-18-15-20-19-14(22-15)6-4-2-3-5-9-21-11-7-8-12(16)13(17)10-11/h7-8,10H,2-6,9H2,1H3,(H,18,20) |
Clé InChI |
AEJOCSOTJQZBCT-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NN=C(S1)CCCCCCOC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


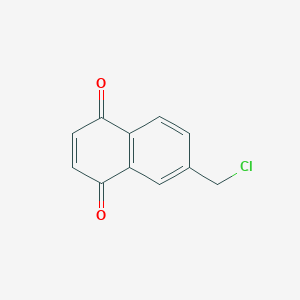
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
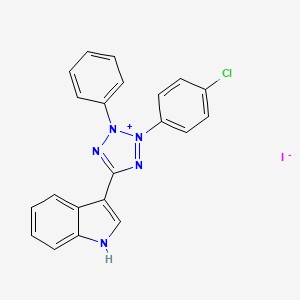
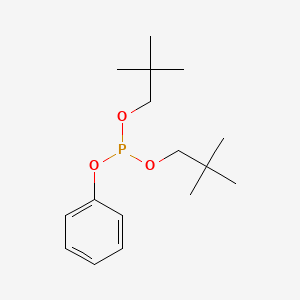
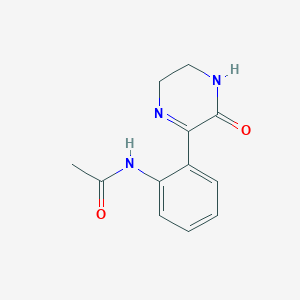
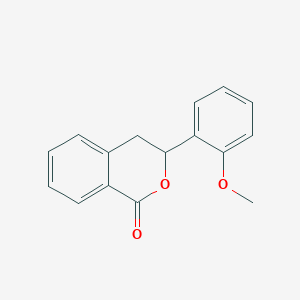

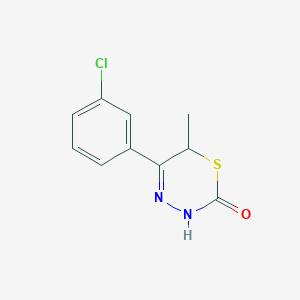

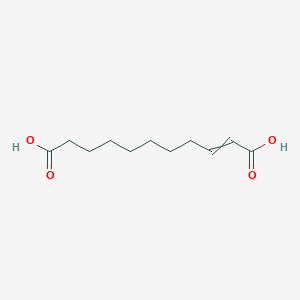

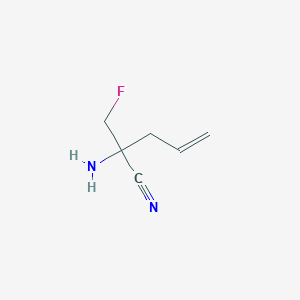
![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)
